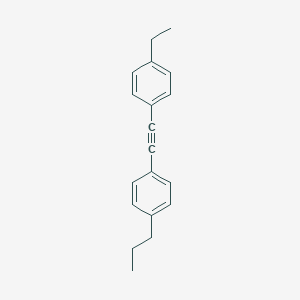

(4-ethylphenyl)-(4'-n-propylphenyl)ethyne

Beschreibung

(4-Ethylphenyl)-(4'-n-propylphenyl)ethyne (CAS 102225-55-8) is an ethyne-derived compound featuring two para-substituted phenyl groups connected via an ethynyl bridge. Its molecular formula is C₁₉H₂₀, with an ethyl (-C₂H₅) group on one benzene ring and an n-propyl (-C₃H₇) group on the opposing ring . This structure confers rigidity and planar characteristics due to the sp-hybridized carbon atoms in the ethynyl linkage, which may influence its physicochemical properties, such as melting point, solubility, and adsorption behavior.

Eigenschaften

IUPAC Name |

1-ethyl-4-[2-(4-propylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20/c1-3-5-17-10-12-19(13-11-17)15-14-18-8-6-16(4-2)7-9-18/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVOJCMTUWNCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346534 | |

| Record name | 1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102225-55-8 | |

| Record name | 1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene typically involves organic synthesis techniques. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce ethyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Ethylphenyl)-(4'-n-propylphenyl)ethyne serves as a valuable intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical transformations, making it useful in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. The compound can be employed in reactions such as:

- Cross-coupling reactions : It can participate in Suzuki or Sonogashira coupling reactions to form biaryl compounds.

- Functionalization : The alkyne moiety allows for further functionalization, enabling the introduction of diverse functional groups.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : Its conjugated structure can enhance charge transport properties.

- Organic Photovoltaics (OPVs) : The compound may be used to improve the efficiency of solar cells by facilitating electron mobility.

Medicinal Chemistry

In medicinal chemistry, (4-ethylphenyl)-(4'-n-propylphenyl)ethyne has potential applications due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound could exhibit:

- Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth.

- Antimicrobial properties : Its derivatives may act against various pathogens.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of (4-ethylphenyl)-(4'-n-propylphenyl)ethyne as an intermediate in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions optimized for yield included the use of palladium catalysts and base additives, resulting in high selectivity and efficiency.

Case Study 2: Development of OLEDs

Research on organic light-emitting diodes has shown that incorporating (4-ethylphenyl)-(4'-n-propylphenyl)ethyne into the active layer significantly improved device performance. The study highlighted enhanced charge transport properties and stability compared to traditional materials.

Wirkmechanismus

The mechanism by which 1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane dynamics and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Bulk and Bioactivity : Longer alkyl chains (e.g., n-propyl) in ethyne derivatives correlate with reduced receptor interactions, as seen in Cumyl-PEGACLONE isomers .

Adsorption Dynamics : Bulky substituents may enhance adsorption on porous materials like Unibeads 1S, though this requires experimental validation .

Functional Group Influence: Non-ethyne compounds like 4'-methylpropiophenone and 4-phenylphenol exhibit divergent properties, underscoring the uniqueness of ethyne-based structures .

Biologische Aktivität

(4-ethylphenyl)-(4'-n-propylphenyl)ethyne, also known by its CAS number 102225-55-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its ethyne backbone with ethyl and propyl substituents on the phenyl rings. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of (4-ethylphenyl)-(4'-n-propylphenyl)ethyne is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammatory mediator production.

- Receptor Modulation : The compound's structure allows it to act as a ligand for certain receptors, potentially influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that (4-ethylphenyl)-(4'-n-propylphenyl)ethyne exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines, demonstrating the ability to inhibit cell growth in certain types of cancer.

- Anti-inflammatory Effects : Due to its potential to inhibit COX and LOX enzymes, it may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of (4-ethylphenyl)-(4'-n-propylphenyl)ethyne:

- Study on Antimicrobial Properties : A study evaluated the compound against a panel of pathogenic microorganisms, revealing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antiproliferative Activity Assessment : In vitro tests conducted on various human cancer cell lines demonstrated that the compound could significantly reduce cell viability, indicating potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.